Kalkitoxin

Description

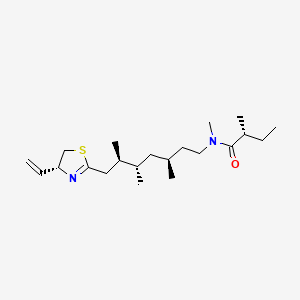

Structure

2D Structure

3D Structure

Properties

CAS No. |

247184-89-0 |

|---|---|

Molecular Formula |

C21H38N2OS |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

(2R)-N-[(3S,5S,6R)-7-[(4R)-4-ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl]-N,2-dimethylbutanamide |

InChI |

InChI=1S/C21H38N2OS/c1-8-16(4)21(24)23(7)11-10-15(3)12-17(5)18(6)13-20-22-19(9-2)14-25-20/h9,15-19H,2,8,10-14H2,1,3-7H3/t15-,16-,17+,18-,19-/m1/s1 |

InChI Key |

PHYRFZDJEDWWKT-UJWQCDCRSA-N |

SMILES |

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |

Isomeric SMILES |

CC[C@@H](C)C(=O)N(C)CC[C@@H](C)C[C@H](C)[C@H](C)CC1=N[C@@H](CS1)C=C |

Canonical SMILES |

CCC(C)C(=O)N(C)CCC(C)CC(C)C(C)CC1=NC(CS1)C=C |

Synonyms |

kalkitoxin |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Mechanisms of Kalkitoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin that originates from the marine cyanobacterium Moorea producens (formerly classified as Lyngbya majuscula). First isolated from a Caribbean collection of this cyanobacterium, this compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. These activities include pronounced neurotoxicity, selective cytotoxicity against various cancer cell lines, and the ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the origin, isolation, structure elucidation, and biological mechanisms of this compound, with a focus on the experimental methodologies employed in its study.

Origin and Isolation of this compound

This compound is a secondary metabolite produced by the marine cyanobacterium Moorea producens. This filamentous cyanobacterium is commonly found in tropical and subtropical marine environments, often forming dense mats on coral reefs and other benthic substrates. The initial discovery and isolation of this compound were reported from a collection of Lyngbya majuscula from Curaçao.[1]

Experimental Protocol: Isolation of this compound

The isolation of this compound from Lyngbya majuscula is a multi-step process involving solvent extraction and chromatographic purification, guided by bioassays. The following protocol is a summary of the methodology described in the initial discovery of this compound.

1.1.1. Collection and Extraction:

-

Samples of Lyngbya majuscula are collected from their natural marine habitat.

-

The collected biomass is preserved, typically by freezing or immersion in an organic solvent like isopropanol.

-

The preserved cyanobacterial material is then subjected to exhaustive extraction with a mixture of organic solvents, commonly dichloromethane (B109758) and methanol, to isolate the lipophilic secondary metabolites.

1.1.2. Chromatographic Purification:

-

The crude extract is concentrated under reduced pressure.

-

The resulting residue is then fractionated using a series of chromatographic techniques. This typically begins with vacuum liquid chromatography (VLC) over silica (B1680970) gel, eluting with a gradient of increasing solvent polarity (e.g., from hexane (B92381) to ethyl acetate (B1210297) to methanol).

-

Bioactive fractions, identified through assays such as the brine shrimp lethality assay, are further purified by column chromatography on silica gel.

-

The final purification of this compound is achieved using high-performance liquid chromatography (HPLC), often on a normal-phase silica column with a mobile phase such as a hexane-isopropanol gradient.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Experimental Protocol: Structure Elucidation

2.1.1. Mass Spectrometry:

-

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule, providing the molecular formula.

2.1.2. NMR Spectroscopy:

-

A comprehensive suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecule. These experiments include:

-

¹H NMR: To identify the types and number of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for connecting the different spin systems and determining the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in assigning the relative stereochemistry of the chiral centers.

-

Biological Activity and Quantitative Data

This compound exhibits a range of potent biological activities, including neurotoxicity and cytotoxicity. The quantitative aspects of these activities have been determined through various in vitro assays.

| Biological Activity | Test System | Parameter | Value | Reference |

| Neurotoxicity | Rat Cerebellar Granule Neurons | LC50 | 3.86 nM | [1][2][3] |

| Mouse Neuro-2a cells (Voltage-gated Na+ channel blockage) | EC50 | 1 nM | [2] | |

| Cerebellar granule neuron cultures (Veratridine-induced neurotoxicity) | EC50 | 22.7 nM | [2][4] | |

| Cerebellar granule neuron cultures ([Ca2+]i elevation) | EC50 | 26.1 nM | [4] | |

| Cerebellar granule neuron cultures ([3H]BTX binding inhibition) | IC50 | 11.9 nM | [4] | |

| Cytotoxicity | Brine Shrimp (Artemia salina) | LC50 | 170 nM | |

| Human Colon Carcinoma (HCT-116) | Clonogenic Assay (10% survival) | 0.002 µg/mL (168 h exposure) | ||

| Anti-inflammatory | HepG2 cells (IL-1β-induced sPLA2 secretion) | IC50 | 27 nM | [5] |

| Hypoxia-Inducible Factor-1 (HIF-1) Inhibition | T47D breast tumor cells | IC50 | 5.6 nM |

Experimental Protocols: Biological Assays

3.1.1. Neurotoxicity Assay in Cerebellar Granule Neurons:

-

Cell Culture: Primary cultures of cerebellar granule neurons are established from neonatal rat pups. The cells are plated on poly-L-lysine coated plates and maintained in a serum-containing medium.

-

Treatment: After a period of in vitro maturation, the neurons are exposed to varying concentrations of this compound.

-

Assessment of Viability: Neuronal viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., fluorescein (B123965) diacetate and propidium (B1200493) iodide).

-

Data Analysis: The concentration of this compound that causes 50% cell death (LC50) is determined by plotting cell viability against the logarithm of the toxin concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2. Cytotoxicity Assay (e.g., against HCT-116 cells):

-

Cell Culture: Human colon carcinoma (HCT-116) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum.

-

Clonogenic Assay: A known number of cells are seeded into culture plates and allowed to attach. The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24 to 168 hours).

-

Colony Formation: After the treatment period, the drug-containing medium is replaced with fresh medium, and the cells are allowed to grow for a period of time (typically 7-14 days) to form colonies.

-

Quantification: The plates are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted. The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The investigation of these pathways often involves techniques such as Western blotting to analyze changes in protein expression and phosphorylation status.

Inhibition of the HIF-1 Pathway

This compound has been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen conditions.

Modulation of MAPK and JAK/STAT Pathways

Studies have indicated that this compound can influence the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways, which are crucial for cell proliferation, survival, and differentiation.

Experimental Protocol: Western Blotting

4.3.1. Cell Lysis and Protein Quantification:

-

Cells are treated with this compound for a specified time and at various concentrations.

-

The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for each sample.

4.3.2. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

The proteins are separated by size through electrophoresis.

-

The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4.3.3. Immunoblotting:

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., phospho-ERK, total-ERK, phospho-STAT3, total-STAT3).

-

After washing with TBST, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imaging system. Densitometry analysis is used to quantify the changes in protein expression or phosphorylation.

Total Synthesis of this compound

The total synthesis of this compound has been achieved by several research groups. These synthetic routes have been crucial for confirming the absolute stereochemistry of the natural product and for providing access to analogs for structure-activity relationship (SAR) studies.

Key Synthetic Strategies

A common retrosynthetic approach involves dissecting the molecule into key fragments that can be synthesized independently and then coupled together.

Key steps in the synthesis often include:

-

Asymmetric synthesis to establish the correct stereochemistry of the multiple chiral centers in the lipophilic side chain.

-

Formation of the thiazoline ring , which is a characteristic feature of this compound and many other cyanobacterial natural products.

-

Amide bond formation to couple the lipophilic side chain with the thiazoline-containing fragment.

Conclusion

This compound, a natural product from the marine cyanobacterium Moorea producens, represents a fascinating and potent molecule with significant potential for further investigation. Its complex chemical structure, coupled with its diverse and powerful biological activities, makes it a valuable tool for studying fundamental cellular processes and a potential lead compound for drug discovery, particularly in the areas of neuropharmacology and oncology. The detailed experimental protocols and understanding of its mechanisms of action outlined in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this compound and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Antillatoxin and this compound, ichthyotoxins from the tropical cyanobacterium Lyngbya majuscula, induce distinct temporal patterns of NMDA receptor-mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurotoxic lipopeptide this compound interacts with voltage-sensitive sodium channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Discovery and Biological Profiling of Kalkitoxin: A Potent Lipopeptide from Lyngbya majuscula

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Kalkitoxin, a potent lipopeptide natural product, was first isolated from the marine cyanobacterium Lyngbya majuscula (now also classified as Moorea producens). This discovery has since spurred significant interest within the scientific community due to its diverse and potent biological activities, including pronounced cytotoxicity against a range of cancer cell lines, neurotoxicity, and anti-angiogenic properties. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its isolation, structure elucidation, and biological activities. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the elucidated mechanisms of action to serve as a valuable resource for researchers in natural product chemistry, oncology, and pharmacology.

Introduction

The marine environment is a rich and largely untapped source of novel bioactive secondary metabolites. Among the diverse organisms inhabiting this ecosystem, cyanobacteria, particularly of the genus Lyngbya, have proven to be a prolific source of structurally unique and biologically active compounds.[1][2] One such compound is this compound, a lipopeptide that has demonstrated significant potential as a lead compound in drug discovery programs. This document outlines the key scientific findings related to this compound, from its initial discovery to the elucidation of its mechanisms of action.

Isolation and Structure Elucidation

Collection and Extraction of Lyngbya majuscula

The initial discovery of this compound began with the collection of Lyngbya majuscula from marine environments, such as the coral reefs near Curaçao and Puerto Rico.[3] The collected cyanobacterial biomass is typically preserved, for example in isopropyl alcohol, and then subjected to an exhaustive extraction process.

Experimental Protocol: Extraction

-

Biomass Preparation: The preserved Lyngbya majuscula is drained and lyophilized to remove water.

-

Solvent Extraction: The dried biomass is then repeatedly extracted with a mixture of organic solvents, commonly dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), to isolate a wide range of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then subjected to solvent-solvent partitioning, for example, between hexane (B92381) and aqueous methanol, to separate compounds based on their polarity. The bioactive fractions are identified using bioassay-guided fractionation.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving various chromatographic techniques. Bioassays, such as the brine shrimp toxicity assay, are used to guide the fractionation process and isolate the active compound.[4]

Experimental Protocol: Purification

-

VLC and Column Chromatography: The active fraction from the solvent partitioning is first subjected to Vacuum Liquid Chromatography (VLC) or Column Chromatography (CC) over silica (B1680970) gel. A gradient of solvents, such as hexane and ethyl acetate, is used to elute fractions of decreasing polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions showing the highest activity are then further purified using normal-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4][5]

Structure Elucidation

The molecular structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] this compound is a lipopeptide with the chemical formula C₂₁H₃₈N₂OS and a molecular weight of 366.604 Da.[3] Its structure features a 2,4-disubstituted thiazoline (B8809763) ring system and five chiral centers.[3]

Experimental Protocol: Structure Elucidation

-

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the isolated compound.

-

NMR Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms within the molecule.

-

Stereochemistry Determination: The relative and absolute stereochemistry of the chiral centers is determined through advanced NMR techniques (e.g., NOESY) and by comparing the spectral data of the natural product with that of synthetically prepared stereoisomers.[1]

Biological Activity of this compound

This compound exhibits a broad spectrum of potent biological activities. Its cytotoxic and neurotoxic effects have been extensively studied.

Cytotoxicity

This compound has demonstrated significant cytotoxicity against various human cancer cell lines. The potency of its cytotoxic effects is often dependent on the cell line and the duration of exposure.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| T47D (Breast Cancer) | HIF-1 Reporter Assay | IC₅₀ | 5.6 nM | [6][7] |

| HCT-116 (Colorectal Carcinoma) | Clonogenic Assay (168h) | 10% Survival | 0.002 µg/mL | [8] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | IC₅₀ | 27.64 µM | [9][10] |

| Rat Cerebellar Granule Neurons | Cytotoxicity Assay | LC₅₀ | 3.86 nM | [8] |

| Brine Shrimp (Artemia salina) | Toxicity Assay | LC₅₀ | 170 nM | [8] |

| Goldfish (Carassius auratus) | Ichthyotoxicity Assay | LC₅₀ | 700 nM | [8] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 4 x 10³ cells/well and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 25, 50, 100 nM) and incubated for 24 to 48 hours.[9]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[9]

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[9]

-

Absorbance Measurement: The absorbance of the resulting solution is measured at 570 nm using a microplate reader. The IC₅₀ value is then calculated.[9]

Experimental Protocol: Clonogenic Assay

-

Cell Seeding: A known number of cells are seeded into culture dishes.

-

Treatment: The cells are treated with this compound for a specified period.

-

Incubation: The cells are then washed and incubated in fresh medium for 1-3 weeks to allow for colony formation.

-

Staining and Counting: The resulting colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is typically defined as a cluster of at least 50 cells. The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated controls.

Neurotoxicity

This compound exhibits potent neurotoxicity, acting as an inhibitory ligand for voltage-sensitive sodium channels and inducing N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[6][8]

Mechanism of Action

The potent biological activities of this compound are attributed to its interaction with multiple cellular targets and signaling pathways.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a potent inhibitor of HIF-1 activation, a key regulator of oxygen homeostasis that is often dysregulated in cancer cells.[6][7] It selectively blocks the hypoxia-induced activation of HIF-1 in tumor cells.[6][7]

Experimental Protocol: HIF-1 Reporter Assay

-

Cell Transfection: Cells (e.g., T47D) are co-transfected with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

-

Compound Treatment: The transfected cells are treated with various concentrations of this compound.

-

Hypoxic Induction: The cells are then exposed to hypoxic conditions (e.g., 1% O₂) for a defined period (e.g., 16 hours).

-

Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.

Disruption of Mitochondrial Function

The mechanism by which this compound inhibits HIF-1 activation involves the suppression of mitochondrial oxygen consumption at the electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase).[6][7] This disruption of mitochondrial function leads to a decrease in cellular oxygen consumption, thereby preventing the stabilization of HIF-1α under hypoxic conditions.

Modulation of Cancer-Related Signaling Pathways

Recent studies have revealed that this compound can modulate several signaling pathways implicated in cancer progression and metastasis.

-

RUNX-2 Signaling: In the context of vascular calcification, this compound has been shown to inhibit this process via the RUNX-2 signaling pathway.[11]

-

MAPK and Akt Pathways: this compound has been observed to suppress the phosphorylation of key proteins in the MAPK (pERK, pJNK, p-p38) and Akt (pAkt) pathways in breast cancer cells, which are crucial for cancer cell proliferation and metastasis.[9]

Conclusion

This compound, a marine natural product from Lyngbya majuscula, stands out as a molecule of significant scientific interest due to its potent and diverse biological activities. Its unique chemical structure and its ability to interact with multiple key cellular pathways, including HIF-1, MAPK, and Akt signaling, make it a compelling candidate for further investigation in the development of novel therapeutics, particularly in the field of oncology. The detailed experimental protocols and compiled data presented in this guide are intended to facilitate future research into this promising natural product.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound: A Potent Suppressor of Distant Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Kalkitoxin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental methodologies for its characterization and synthesis are presented, along with a summary of its toxicological profile. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is a complex lipopeptide characterized by a 2,4-disubstituted thiazoline (B8809763) ring and a lipophilic aliphatic chain containing five chiral centers.[1] Its systematic IUPAC name is (2R)-N-{(3S,5S,6R)-7-[(4R)-4-Ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl}-N,2-dimethylbutanamide.[1][2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| CAS Number | 247184-89-0 | [1][2] |

| Molecular Formula | C21H38N2OS | [1][2] |

| Molecular Weight | 366.60 g/mol | [2] |

| InChI Key | PHYRFZDJEDWWKT-UJWQCDCRSA-N | [3] |

| SMILES | CC--INVALID-LINK--C(=O)N(C)CC--INVALID-LINK--C--INVALID-LINK----INVALID-LINK--CC1=N--INVALID-LINK--C=C | [1] |

The absolute stereochemistry of the five chiral centers has been determined as 3R, 7R, 8S, 10S, and 2'R.[1][4] The presence of a tertiary amide results in the existence of cis/trans conformers.[1]

Physicochemical Properties

This compound is a lipophilic molecule with specific optical and spectral properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Optical Rotation | [α]D25 +16° | c = 0.07 in CHCl3 | [2] |

| UV Maximum | 250 nm | Methanol | [2] |

| Appearance | Not specified | - | |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol | - | [2] |

| Stability | Stable for weeks during ordinary shipping and for months to years at -20°C when stored dry and dark. | - | [3] |

Biological Activity and Mechanism of Action

This compound exhibits potent biological activity, primarily as a neurotoxin. Its mechanism of action is multifaceted, involving the modulation of ion channels and induction of cellular stress.

Neurotoxicity

This compound is a potent neurotoxin that induces delayed neuronal necrosis.[1] It acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, leading to excitotoxicity in cultured rat cerebellar granule neurons.[1] Additionally, it blocks voltage-dependent sodium channels.[1]

Cytotoxicity

Beyond its neurotoxic effects, this compound displays significant cytotoxicity against various cancer cell lines.[5] This activity is critically dependent on the integrity of the thiazoline ring.[1] Analogs lacking a complete thiazoline ring show a dramatic reduction in toxicity.[1] The stereochemistry of the molecule, particularly at the terminal chiral centers and the presence of the N-methyl amide group, is also crucial for its cytotoxic effects.[1]

Other Biological Activities

This compound also induces cellular hypoxia by inhibiting complex I of the mitochondrial electron transport chain.[1][3] It is also known to be ichthyotoxic and toxic to brine shrimp.[1][4]

Experimental Protocols

The determination of this compound's structure and its total synthesis have been described in the literature. Below are summaries of the key experimental methodologies.

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H, 13C, COSY, HSQC, and HMBC experiments were used to establish the connectivity of the atoms.[1][4] The relative stereochemistry of the chiral centers in the aliphatic chain was determined using J-based configuration analysis, including measurements of 3JCH and 3JHH coupling constants.[4]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) was employed to confirm the presence of the thiazoline ring and determine the molecular formula.[1][4]

-

Marfey's Analysis : The absolute stereochemistry at the C3 position was determined by ozonolysis of this compound, followed by acid hydrolysis and analysis of the resulting cysteic acid using Marfey's method, which confirmed the L-cysteic acid derivative and thus the R configuration at C3.[1][4]

Total Synthesis

The total synthesis of this compound has been achieved, confirming its absolute stereochemistry. A key synthetic strategy involved the following steps:

-

Synthesis of the Aliphatic Chain : The chiral centers in the aliphatic portion were established through stereoselective reactions.

-

Formation of the Thiazoline Ring : The thiazoline ring was constructed and coupled to the aliphatic chain.

-

Final Assembly : The final molecule was assembled through amide bond formation.

The identity of the synthetic this compound with the natural product was confirmed by comparing their spectroscopic data (NMR) and biological activity.[4]

Structure-Activity Relationships and Toxicological Summary

The biological activity of this compound is intrinsically linked to its chemical structure.

-

Thiazoline Ring : The integrity of the 2,4-disubstituted thiazoline ring is essential for its potent cytotoxicity.[1]

-

Stereochemistry : The specific stereoconfiguration of the five chiral centers is crucial for its biological activity. The natural (+)-enantiomer is significantly more potent than its synthetic (-)-enantiomer.[4]

-

N-methyl Amide : The tertiary amide group is critical for its toxicity; replacement with a secondary amide abolishes its activity.[1]

Table 3: Toxicological Data for this compound

| Organism/Cell Line | Assay | Value | Reference |

| Goldfish (Carassius auratus) | LC50 | 700 nM | [1][4] |

| Brine Shrimp (Artemia salina) | LC50 | 150-180 nM | [1][4] |

| Rat Cerebellar Granule Neurons | LC50 | 3.86 nM | [1] |

| Fertilized Sea Urchin Embryos | IC50 | ~25 nM | [4] |

| MDA-MB-231 (Human Breast Cancer) | IC50 | 27.64 µM | [5] |

Visualizations

Logical Relationship of this compound's Core Structural Features to its Biological Activity

Caption: Key structural determinants of this compound's biological effects.

Simplified Workflow for this compound Structure Elucidation

Caption: Experimental workflow for determining the structure of this compound.

Signaling Pathway of this compound-Induced Neurotoxicity

Caption: Proposed mechanism of this compound-induced neurotoxicity.

References

An In-depth Technical Guide to the Stereochemistry of Kalkitoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin is a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula. Its complex molecular architecture, featuring multiple stereocenters, has made it a challenging and intriguing target for stereochemical elucidation and total synthesis. The precise three-dimensional arrangement of its atoms is critical to its significant biological activity, including the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the stereochemical determination of (+)-kalkitoxin, consolidating quantitative data from pivotal studies and detailing the experimental methodologies employed. Through structured data tables and logical workflow diagrams, this document serves as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)-Kalkitoxin, first isolated and characterized by Wu et al., is a fascinating marine natural product with the IUPAC name (2R)-N-{(3S,5S,6R)-7-[(4R)-4-Ethenyl-4,5-dihydro-1,3-thiazol-2-yl]-3,5,6-trimethylheptyl}-N,2-dimethylbutanamide. The molecule possesses five stereogenic centers, including one in the thiazoline (B8809763) ring and four in the acyclic lipid chain. The determination of both the relative and absolute configurations of these centers was a significant challenge, ultimately solved through a combination of spectroscopic analysis, chemical degradation, and asymmetric total synthesis. Understanding the stereochemistry is paramount, as studies on synthetic analogues have demonstrated that alterations to the natural configuration lead to a dramatic decrease in cytotoxicity.

Stereochemical Elucidation Workflow

The determination of this compound's complex stereochemistry followed a multi-step, logical progression. The process involved initial analysis of the natural product to determine the relative configuration of adjacent stereocenters, followed by chemical degradation and derivatization to assign the absolute configuration of key fragments. Finally, enantioselective total synthesis of the proposed structure and comparison of its properties with the natural isolate provided ultimate confirmation.

Caption: Logical workflow for the stereochemical elucidation of (+)-Kalkitoxin.

Quantitative Stereochemical Data

The stereochemical assignment of (+)-kalkitoxin relies on precise quantitative data obtained from polarimetry and extensive NMR spectroscopy. The optical rotation confirms the chiral nature of the molecule, while detailed analysis of NMR coupling constants and Nuclear Overhauser Effect (NOE) correlations reveals the relative disposition of substituents along the carbon chain.

Optical Rotation

The specific rotation of natural (+)-kalkitoxin provides a key physical constant for comparison with synthetic samples.

| Compound | Specific Rotation [α]D | Solvent | Reference |

| Natural (+)-Kalkitoxin | +55 | CHCl₃ | Wu et al., 2000 |

| Synthetic (+)-Kalkitoxin | +54.7 (c 0.47) | CHCl₃ | White et al., 2004 |

NMR Spectroscopic Data for Stereochemical Assignment

The ¹H and ¹³C NMR spectra of this compound are complicated by the presence of two slowly interconverting amide rotamers (cis/trans about the N-methyl amide bond) in an approximate 1:1 ratio. The data presented below are for the major rotamer. Analysis of coupling constants (³JH,H) and NOESY correlations were instrumental in establishing the relative stereochemistry.

Table 2: Key ¹H and ¹³C NMR Data for (+)-Kalkitoxin (CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm) | Multiplicity (J, Hz) | Key NOESY Correlations |

| 2 | 34.5 | 2.58 | m | H-15 |

| 3 | 31.9 | 1.85 | m | H-16, H-5 |

| 4 | 42.1 | 1.25, 1.45 | m | H-5, H-17 |

| 5 | 32.7 | 1.65 | m | H-3, H-17, H-6 |

| 6 | 36.1 | 1.95 | m | H-5, H-18, H-7 |

| 7 | 39.8 | 1.50, 1.60 | m | H-6, H-18 |

| 8 | 170.1 | - | - | - |

| 9 | 70.9 | 4.90 | m | H-10, H-11, H-19 |

| 10 | 40.5 | 3.20, 3.55 | m | H-9, H-19 |

| 11 | 59.8 | 5.85 | ddd (17.1, 10.4, 7.5) | H-9, H-12, H-13 |

| 12 | 138.9 | 5.05 | d (10.4) | H-11 |

| 13 | 115.2 | 5.10 | d (17.1) | H-11 |

| 14 | 176.2 | - | - | - |

| 15 | 17.5 | 1.05 | d (6.6) | H-2 |

| 16 | 14.1 | 0.85 | d (6.8) | H-3 |

| 17 | 20.1 | 0.88 | d (6.7) | H-5 |

| 18 | 16.9 | 0.95 | d (6.5) | H-6 |

| 19 | 29.8 | 2.95 | s | - |

| 20 | 37.2 | 3.30, 3.60 | m | - |

| 21 | 20.5 | 0.90 | t (7.4) | - |

Data compiled from Wu et al., 2000 and White et al., 2004.

Experimental Protocols

The determination of stereochemistry required a combination of advanced spectroscopic and synthetic methods. Below are the generalized protocols for the key experiments performed.

NMR Spectroscopy

Objective: To determine the planar structure and relative stereochemistry of this compound.

Methodology:

-

Sample Preparation: Approximately 1-5 mg of purified this compound was dissolved in ~0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT, COSY, HMBC, and NOESY spectra were acquired on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H and ¹³C NMR: Standard 1D spectra were run to identify the chemical environments of all proton and carbon atoms. The presence of amide rotamers was noted.

-

COSY (Correlation Spectroscopy): This 2D experiment was used to establish proton-proton coupling networks, allowing for the tracing of the carbon skeleton through adjacent protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identified long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting different spin systems and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment was critical for determining the relative stereochemistry. Cross-peaks in the NOESY spectrum indicate protons that are close in space (< 5 Å). For the acyclic chain of this compound, key NOE correlations between methyl groups and backbone protons were used to deduce the anti,anti relationship of the C3, C5, and C6 methyl groups.

Determination of Absolute Configuration via Chemical Degradation

Objective: To determine the absolute stereochemistry of the N-methyl-N,2-dimethylbutanamide and thiazoline-containing fragments.

Methodology:

-

Ozonolysis: The natural product was subjected to ozonolysis followed by an oxidative workup. This cleaved the vinyl group at C-9, allowing for the isolation of two key fragments: the N-acyl amino acid portion and the thiazoline-containing segment.

-

Fragment Derivatization: The resulting carboxylic acid from the thiazoline fragment was converted to its methyl ester. The N-methyl-N,2-dimethylbutanamide fragment was hydrolyzed to yield 2-methylbutanoic acid, which was also derivatized.

-

Chiral Gas Chromatography (GC) Analysis: The derivatized fragments were analyzed by chiral GC. Their retention times were compared against those of authentic, commercially available standards of known absolute configuration (e.g., (R)- and (S)-2-methylbutanoic acid).

-

Assignment: By matching the retention times, the absolute configurations of the C2 and C9 (thiazoline C4) stereocenters were determined to be R.

Confirmation by Total Synthesis

The ultimate proof of the assigned stereochemistry was achieved through the total synthesis of the proposed structure of (+)-kalkitoxin by the group of White et al. The synthetic route established all five stereocenters in a controlled manner.

Caption: Confirmation of stereochemistry via total synthesis.

The synthetic material exhibited spectroscopic data (¹H NMR, ¹³C NMR) and an optical rotation value that were identical to those of the natural product, unequivocally confirming the assigned absolute configuration of (2R, 3S, 5S, 6R, 4'R).

Conclusion

The stereochemical elucidation of (+)-kalkitoxin stands as a testament to the power of combining modern spectroscopic techniques with classical chemical methods and rigorous synthetic confirmation. The determination of its five stereocenters was achieved through meticulous analysis of NMR data to establish relative configurations, followed by chemical degradation and chiral GC analysis to anchor the absolute stereochemistry. The successful enantioselective total synthesis ultimately verified the proposed structure. This detailed stereochemical knowledge is fundamental for any future work on this compound, including the development of synthetic analogues, the investigation of its mechanism of action, and its potential as a pharmacological tool or therapeutic lead.

Kalkitoxin's Enigmatic Grip: An In-depth Technical Guide to its Mechanism of Action on Voltage-Gated Sodium Channels

For Immediate Release

[CITY, STATE] – [Date] – Kalkitoxin, a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Lyngbya majuscula, has garnered significant interest within the scientific community for its pronounced effects on neuronal signaling. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its interaction with voltage-gated sodium channels (Nav). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology, toxicology, and ion channel research.

Executive Summary

This compound acts as a potent inhibitor of voltage-gated sodium channels, a crucial class of transmembrane proteins responsible for the initiation and propagation of action potentials in excitable cells. Experimental evidence strongly indicates that this compound exerts its inhibitory effects by interacting with neurotoxin receptor site 2 on the α-subunit of the sodium channel. This interaction impedes the normal physiological function of the channel, leading to a blockade of sodium ion influx and subsequent disruption of neuronal excitability. While the primary binding site and inhibitory nature of this compound are well-established, a detailed characterization of its effects on the specific gating kinetics of the channel, including activation, inactivation, and recovery from inactivation, remains to be fully elucidated in publicly available literature.

Quantitative Analysis of this compound's Inhibitory Activity

Multiple studies have quantified the potent inhibitory effects of this compound on voltage-gated sodium channels using various experimental models. The following table summarizes the key quantitative data reported in the literature.

| Assay Type | Experimental Model | Parameter | Value (nM) | 95% Confidence Interval (nM) | Reference |

| Veratridine-Induced Neurotoxicity | Cerebellar Granule Neurons (CGN) | EC50 | 22.7 | 9.5 - 53.9 | [1] |

| Veratridine-Induced Ca2+ Influx | Cerebellar Granule Neurons (CGN) | EC50 | 26.1 | 12.3 - 55.0 | [1][2] |

| [3H]Batrachotoxin Binding Inhibition | Cerebellar Granule Neurons (CGN) | IC50 | 11.9 | 3.8 - 37.2 | [1][2] |

These data consistently demonstrate that this compound is a nanomolar-potency inhibitor of voltage-gated sodium channel function.

Mechanism of Action: Interaction with Neurotoxin Site 2

The primary mechanism by which this compound inhibits sodium channel function is through its interaction with neurotoxin receptor site 2. This site is a well-characterized allosteric modulatory site on the sodium channel α-subunit, known to bind other lipid-soluble toxins such as batrachotoxin (B49), veratridine, and grayanotoxin.

The interaction of this compound with site 2 is inferred from competitive binding assays. This compound was shown to inhibit the binding of [3H]batrachotoxin, a specific site 2 ligand, to sodium channels in cerebellar granule neurons.[1][2] This competitive inhibition suggests that this compound physically occupies or allosterically modifies the batrachotoxin binding site. It is important to note that this inhibitory effect on [3H]batrachotoxin binding was observed in the presence of deltamethrin, a positive allosteric modulator that enhances ligand binding to site 2.[1][2] This suggests that the binding of this compound may be state-dependent, favoring a channel conformation that is also stabilized by deltamethrin.

The following diagram illustrates the proposed signaling pathway of this compound's inhibitory action:

References

The Neurotoxic Enigma of Kalkitoxin: A Technical Guide to its Effects on Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalkitoxin, a lipopeptide derived from the marine cyanobacterium Lyngbya majuscula, has emerged as a potent neurotoxin with significant implications for neuroscience research and drug development.[1] Its unique chemical structure and profound effects on neuronal function have made it a subject of intense investigation. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, with a focus on its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Core Neurotoxic Mechanism: Blockade of Voltage-Sensitive Sodium Channels

The primary neurotoxic action of this compound is its interaction with voltage-sensitive sodium channels (VSSCs) in neurons.[2] Specifically, it acts as a potent blocker of these channels, thereby interfering with the normal propagation of action potentials. This blockade is the initiating event in a cascade that leads to the observed neurotoxic outcomes.

Quantitative Effects of this compound on Neuronal Function

The potency of this compound has been quantified in several studies, primarily using primary cultures of cerebellar granule neurons (CGNs). These studies have established key dose-response relationships for its various neurotoxic effects.

| Parameter | Value | Cell Type | Experimental Condition | Reference |

| EC50 (Neurotoxicity) | 22.7 nM (95% CI: 9.5-53.9 nM) | Cerebellar Granule Neurons | Blockade of veratridine-induced neurotoxicity | [2] |

| EC50 (Ca2+ Influx) | 26.1 nM (95% CI: 12.3-55.0 nM) | Cerebellar Granule Neurons | Inhibition of veratridine-induced Ca2+ elevation | [2] |

| IC50 ([3H]BTX Binding) | 11.9 nM (95% CI: 3.8-37.2 nM) | Cerebellar Granule Neurons | Inhibition of [3H]batrachotoxin binding in the presence of deltamethrin | [2] |

| LC50 (Cytotoxicity) | 3.86 nM | Primary Rat Cerebellar Granular Neurons | Time-dependent neurotoxicity | [3] |

| EC50 (VSCC Blockade) | 1 nM | Murine neuro-2a cells | Blockade of voltage-sensitive sodium channels | [3] |

Table 1: Quantitative analysis of this compound's neurotoxic effects. This table summarizes the effective and inhibitory concentrations of this compound in various neuronal assays.

Signaling Pathway of this compound-Induced Neurotoxicity

This compound's neuroprotective effect in the context of veratridine-induced toxicity stems from its ability to prevent the cascade of events initiated by VSSC activators. The signaling pathway can be visualized as follows:

Figure 1: this compound's inhibitory effect on the veratridine-induced neurotoxic cascade. This diagram illustrates how this compound blocks the activation of voltage-sensitive sodium channels, thereby preventing the downstream events of sodium and calcium influx that lead to neuronal death.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the neurotoxic effects of this compound.

Cerebellar Granule Neuron (CGN) Culture

Primary cultures of CGNs are a widely used model system for studying neuronal function and neurotoxicity.

Experimental Workflow:

Figure 2: Workflow for the preparation of primary cerebellar granule neuron cultures. This diagram outlines the key steps involved in isolating and culturing CGNs from postnatal rat pups.

Detailed Methodology:

-

Dissection: Cerebella are dissected from 6-8 day old rat pups in a sterile dissection solution (e.g., HHGN).

-

Mincing and Digestion: The tissue is minced and then incubated in a trypsin-DNase solution at 37°C for 15 minutes to enzymatically digest the tissue.

-

Dissociation: The digested tissue is mechanically dissociated by gentle trituration with a pipette.

-

Cell Plating: The dissociated cells are centrifuged, resuspended in a serum-containing culture medium, and plated onto poly-L-lysine coated culture dishes.

-

Culture Maintenance: An antimitotic agent, such as cytosine arabinoside (AraC), is added after 24 hours to inhibit the proliferation of non-neuronal cells, resulting in a highly enriched neuronal culture.

Neurotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Experimental Workflow:

Figure 3: Workflow for the MTT cell viability assay. This diagram details the sequential steps of the MTT assay for assessing the neurotoxicity of this compound.

Detailed Methodology:

-

Cell Seeding: CGNs are seeded in 96-well plates at a density of approximately 2 x 10^5 cells/well.

-

Treatment: After allowing the cells to adhere and mature for several days, they are treated with various concentrations of this compound, with or without an inducer of neurotoxicity like veratridine (e.g., 30 µM).

-

MTT Incubation: Following a 24-hour incubation with the toxins, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to stimuli.

Experimental Workflow:

Figure 4: Workflow for intracellular calcium imaging. This diagram illustrates the procedure for measuring changes in intracellular calcium in neurons treated with this compound.

Detailed Methodology:

-

Dye Loading: CGNs cultured on glass coverslips are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for approximately 30-60 minutes at 37°C.

-

Imaging Setup: The coverslips are mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Stimulation and Recording: A baseline fluorescence is recorded before the cells are perfused with a solution containing veratridine to induce calcium influx. The effect of this compound is assessed by pre-incubating or co-perfusing the cells with the toxin.

-

Data Analysis: The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is calculated to determine the intracellular calcium concentration.

Conclusion and Future Directions

This compound is a powerful neurotoxin that exerts its effects primarily through the blockade of voltage-sensitive sodium channels. This action prevents the detrimental cascade of sodium and calcium influx, thereby protecting neurons from excitotoxicity induced by agents like veratridine. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers studying neuronal ion channels, neurotoxicity, and for those in the process of discovering and developing new therapeutic agents. Future research should focus on elucidating the precise binding site of this compound on the VSSC, exploring its effects on different neuronal subtypes, and investigating its potential as a pharmacological tool to probe the mechanisms of neuronal function and disease.

References

- 1. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Chemical and Biological Tools for the Study of Voltage-Gated Sodium Channels in Electrogenesis and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on Kalkitoxin's biological activity

An In-depth Technical Guide to the Early Biological Activities of Kalkitoxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (KT), a lipopeptide natural product, was first isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] Early investigations into its biological profile revealed potent neurotoxic and cytotoxic activities. This technical guide provides a comprehensive overview of these initial studies, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action, including its interaction with voltage-sensitive sodium channels and its impact on cellular hypoxic signaling.

Data Presentation: Quantitative Biological Activity

The following tables summarize the key quantitative data from early studies on this compound's bioactivity, providing a comparative view of its potency across different biological assays.

Table 1: Neurotoxicity and Voltage-Sensitive Sodium Channel (VSSC) Inhibition [3]

| Assay | Cell Type | Parameter | Value (95% CI) | Description |

| Veratridine-Induced Neurotoxicity | Cerebellar Granule Neurons (CGN) | EC50 | 22.7 nM (9.5-53.9 nM) | Inhibition of neurotoxicity induced by the VSSC activator veratridine (B1662332). |

| Veratridine-Induced Ca2+ Elevation | Cerebellar Granule Neurons (CGN) | EC50 | 26.1 nM (12.3-55.0 nM) | Inhibition of intracellular Ca2+ increase following veratridine exposure. |

| [3H]Batrachotoxin Binding | Cerebellar Granule Neurons (CGN) | IC50 | 11.9 nM (3.8-37.2 nM) | Inhibition of [3H]BTX binding to neurotoxin site 2 on the VSSC in the presence of deltamethrin. |

Table 2: Cytotoxicity and Anti-proliferative Activity [1][2]

| Assay Type | Organism / Cell Line | Parameter | Value | Exposure Time |

| Ichthyotoxicity | Carassius auratus (Goldfish) | LC50 | 700 nM | Not Specified |

| Brine Shrimp Toxicity | Artemia salina | LC50 | 170 nM | Not Specified |

| Cell Division Inhibition | Fertilized Sea Urchin Embryo | IC50 | ~50 nM | Not Specified |

| Neurotoxicity | Rat Cerebellar Granular Neurons (CGN) | LC50 | 3.86 nM | Not Specified |

| Clonogenic Cell Survival | HCT-116 (Colorectal Carcinoma) | % Survival | 10% at 20 ng/mL | 168 hours |

| Cell Viability (MTT Assay) | MDA-MB-231 (Breast Cancer) | IC50 | 27.64 µM | 24-48 hours |

Table 3: Inhibition of Hypoxic Signaling [1][4]

| Assay | Cell Line | Parameter | Value (95% CI) | Conditions |

| HIF-1 Activation | T47D (Breast Tumor) | IC50 | 5.6 nM (4.6-7.1 nM) | Hypoxia-induced (1% O2, 16h) |

| HIF-1 Activation | T47D (Breast Tumor) | IC50 | > 1 µM | Chemically-induced (1,10-phenanthroline) |

Experimental Protocols

This section details the methodologies employed in the key early studies to characterize the biological activity of this compound.

Neurotoxicity and VSSC Interaction Assays in Cerebellar Granule Neurons (CGN)[3]

These assays were crucial in identifying this compound as a potent neurotoxin that interacts with voltage-sensitive sodium channels.

-

Cell Culture:

-

Primary cultures of cerebellar granule neurons were established from 7-day-old rat pups.

-

Cerebella were dissected, trypsinized, and triturated to form a single-cell suspension.

-

Cells were plated on poly-L-lysine-coated plates and maintained in a serum-containing medium, with cytosine arabinoside added after 24 hours to inhibit the proliferation of non-neuronal cells.

-

-

Veratridine-Induced Neurotoxicity Assay:

-

CGN cultures (7-8 days in vitro) were washed with a buffer containing 1.2 mM Ca2+.

-

Cells were pre-incubated with varying concentrations of this compound for 30 minutes.

-

Veratridine (30 µM) was added to stimulate the VSSCs, leading to Na+ influx and subsequent excitotoxicity.

-

After a 6-hour incubation period, neurotoxicity was quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium from damaged cells.

-

EC50 values were calculated based on the concentration-dependent inhibition of LDH release.

-

-

Intracellular Ca2+ Concentration ([Ca2+]i) Measurement:

-

CGN cultures were loaded with the Ca2+-sensitive fluorescent dye Fura-2 AM.

-

Cells were washed and incubated in a buffer.

-

This compound was added at various concentrations for a 5-minute pre-incubation.

-

Veratridine (30 µM) was then added to induce Na+ influx, which in turn opens voltage-gated Ca2+ channels, leading to a rise in [Ca2+]i.

-

Changes in fluorescence were monitored using a fluorometer to determine the extent of [Ca2+]i elevation.

-

The inhibitory effect of this compound was quantified to determine the EC50.

-

-

[3H]Batrachotoxin ([3H]BTX) Binding Assay:

-

Intact CGN cultures were used to assess the binding of [3H]BTX, a ligand that binds to site 2 of the VSSC alpha subunit.

-

Cells were incubated with [3H]BTX, the positive allosteric modulator deltamethrin, and varying concentrations of this compound. Deltamethrin enhances the binding of [3H]BTX, making it easier to detect inhibition.

-

After incubation, cells were washed to remove unbound ligand, and the amount of bound [3H]BTX was quantified by scintillation counting.

-

The IC50 value was determined from the concentration-dependent inhibition of [3H]BTX binding.

-

Hypoxia-Inducible Factor-1 (HIF-1) Inhibition Assays[1][5]

These experiments revealed this compound's ability to disrupt cellular responses to hypoxia, a critical factor in tumor survival and angiogenesis.

-

HIF-1 Reporter Gene Assay:

-

T47D human breast tumor cells were stably transfected with a reporter plasmid containing a hypoxia-response element (HRE) linked to a luciferase gene.

-

Cells were plated in 96-well plates.

-

The cells were treated with various concentrations of this compound.

-

HIF-1 activation was induced by either exposing the cells to hypoxic conditions (1% O2) or by adding a chemical inducer like 1,10-phenanthroline (B135089) for 16 hours.

-

After induction, cells were lysed, and luciferase activity was measured using a luminometer.

-

The IC50 value was calculated as the concentration of this compound that caused a 50% reduction in luciferase activity compared to untreated hypoxic controls.

-

-

Western Blot Analysis of HIF-1α Protein:

-

T47D cells were treated with this compound at specified concentrations.

-

Cells were exposed to hypoxic conditions (1% O2) for 4 hours to induce the stabilization and accumulation of the HIF-1α protein subunit.

-

Following treatment, nuclear extracts were prepared from the cells.

-

Proteins from the nuclear extracts were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence detection system. The levels of HIF-1β, a constitutively expressed protein, were often used as a loading control.

-

-

Mitochondrial Oxygen Consumption:

-

To determine if this compound's effect on HIF-1 was due to mitochondrial inhibition, oxygen consumption rates were measured.

-

Tumor cells were placed in a sealed chamber equipped with an oxygen electrode.

-

A baseline oxygen consumption rate was established.

-

This compound was added, and the change in oxygen consumption was monitored over time.

-

Studies showed that this compound suppressed mitochondrial oxygen consumption at the electron transport chain (ETC) complex I, similar to the known inhibitor rotenone.[1][4]

-

Mandatory Visualization: Diagrams and Workflows

The following diagrams illustrate the key pathways and experimental processes related to this compound's biological activity.

Caption: this compound's inhibition of veratridine-induced neurotoxicity via VSSC blockade.

Caption: this compound inhibits HIF-1 signaling by suppressing mitochondrial O2 consumption.

Caption: Generalized experimental workflow for determining this compound's cytotoxicity.

References

- 1. This compound Inhibits Angiogenesis, Disrupts Cellular Hypoxic Signaling, and Blocks Mitochondrial Electron Transport in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The neurotoxic lipopeptide this compound interacts with voltage-sensitive sodium channels in cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits angiogenesis, disrupts cellular hypoxic signaling, and blocks mitochondrial electron transport in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Kalkitoxin: A Comprehensive Technical Guide to a Potent Marine Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalkitoxin is a potent lipopeptide marine natural product isolated from the cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, multifaceted biological activities, and mechanisms of action. Special emphasis is placed on its role as a neurotoxin, its interaction with voltage-gated sodium channels, and its emerging potential in cancer and vascular calcification research. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating critical signaling pathways and workflows through diagrams to support advanced research and drug development endeavors.

Introduction: The Marine Origin and Chemical Profile of this compound

This compound was first isolated from the filamentous cyanobacterium Moorea producens, a marine microorganism found in coral reef ecosystems.[1][3] Chemically, it is a lipopeptide with a molecular weight of 366.604 Da and a chemical formula of C₂₁H₃₈N₂OS.[4] The structure of this compound is characterized by a 2,4-disubstituted thiazoline (B8809763) ring system and five chiral centers, contributing to its complex stereochemistry and potent biological activity.[4][5] The total synthesis of (+)-kalkitoxin has been achieved, confirming its absolute stereochemistry and enabling the generation of analogues for structure-activity relationship studies.[6][7]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of potent biological effects, ranging from neurotoxicity and cytotoxicity to anti-inflammatory and anti-angiogenic activities. Its mechanisms of action are multifaceted, targeting several key cellular components and signaling pathways.

Neurotoxicity: A Primary Characteristic

The most prominent biological activity of this compound is its potent neurotoxicity. It induces a delayed form of neuronal necrosis in rat cerebellar granule neurons.[4][8] This neurotoxic effect is mediated, at least in part, through the activation of N-methyl-D-aspartate (NMDA) receptors.[4][8]

This compound is a potent blocker of voltage-gated sodium channels (VGSCs), a key function that underpins its neurotoxic and ichthyotoxic effects.[9][10] It inhibits the veratridine-induced elevation of intracellular Ca²⁺ in cerebellar granule neurons, providing functional evidence of its interaction with these channels.[9] While the exact binding site on the VGSC is not fully elucidated, sites 1 and 2 have been ruled out, with site 7 being a probable candidate.[4]

Cytotoxicity and Anti-Tumor Potential

This compound displays significant cytotoxicity against various cancer cell lines, often with a delayed onset of action.[2] This has led to investigations into its potential as an anti-cancer agent.

In tumor cells, this compound potently inhibits the hypoxia-induced activation of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in cancer progression and angiogenesis.[2][7] This inhibition is achieved by suppressing mitochondrial oxygen consumption at the electron transport chain (ETC) complex I.[2][7] By disrupting hypoxic signaling, this compound can block the induction of angiogenic factors like VEGF, thereby inhibiting tumor angiogenesis.[2]

Recent studies have highlighted the anti-metastatic potential of this compound. It has been shown to suppress the migration and invasion of breast cancer cells in vitro and in vivo.[3][11] This is associated with the inhibition of the MAPK and Akt signaling pathways.[12]

Anti-Inflammatory and Anti-Calcification Properties

Beyond its toxic properties, this compound has demonstrated anti-inflammatory and anti-calcification activities. It can suppress inflammation and has been shown to attenuate the calcification of vascular smooth muscle cells.[1][10] This effect is mediated through the downregulation of the RUNX-2 signaling pathway, a key regulator of osteoblast differentiation.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: Cytotoxicity and Lethal Concentration Data for this compound

| Organism/Cell Line | Assay Type | Value | Reference |

| Goldfish (Carassius auratus) | LC₅₀ | 700 nM | [4] |

| Brine Shrimp (Artemia salina) | LC₅₀ | 150-180 nM | [4] |

| Rat Cerebellar Granule Neurons | LC₅₀ | 3.86 nM | [4][8] |

| T47D Breast Tumor Cells | IC₅₀ (HIF-1 Activation) | 5.6 nM | [2] |

| MDA-MB-231 Breast Cancer Cells | IC₅₀ | 27.64 µM | [3] |

Table 2: Inhibitory Concentrations of this compound on Cellular Processes

| Cellular Process | Cell Line/System | Value | Reference |

| Veratridine-induced Neurotoxicity | Cerebellar Granule Neurons | EC₅₀ = 22.7 nM | [9] |

| Veratridine-induced Ca²⁺ Elevation | Cerebellar Granule Neurons | EC₅₀ = 26.1 nM | [9] |

| [³H]Batrachotoxin Binding (in the presence of deltamethrin) | Cerebellar Granule Neurons | IC₅₀ = 11.9 nM | [9] |

| Cell Division | Fertilized Sea Urchin Embryo | IC₅₀ ≈ 50 nM | [13] |

| IL-1β-induced sPLA₂ Secretion | HepG2 Cells | IC₅₀ = 27 nM | [14] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a range of this compound concentrations for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Clonogenic Cell Survival Assay

Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

Methodology:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration.

-

Incubation: Remove the treatment medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation.

-

Fixation and Staining: Wash the colonies with PBS, fix with a solution such as 4% paraformaldehyde or a methanol:acetic acid mixture, and then stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.

Neurotoxicity Assay in Primary Cerebellar Granule Neurons

Objective: To evaluate the neurotoxic effects of this compound on primary neurons.

Methodology:

-

Neuron Culture: Isolate and culture cerebellar granule neurons from postnatal rat or mouse pups on poly-L-lysine coated plates. Maintain the cultures for 6-8 days in vitro to allow for maturation.

-

Compound Treatment: Expose the mature neuron cultures to different concentrations of this compound for various time points (e.g., acute or delayed exposure).

-

Viability Assessment: Assess neuronal viability using methods such as:

-

LDH Release Assay: Measure the activity of lactate (B86563) dehydrogenase released into the culture medium from damaged cells.

-

MTT Assay: As described in section 5.1.

-

Live/Dead Staining: Use fluorescent dyes like calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) to visualize cell viability.

-

-

Data Analysis: Quantify the percentage of neuronal death for each treatment condition compared to the control.

HIF-1 Activation Reporter Assay

Objective: To measure the effect of this compound on the transcriptional activity of HIF-1.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., T47D) with a hypoxia-responsive element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Hypoxia Induction: Incubate the cells under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia (e.g., cobalt chloride).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number. Calculate the percentage of inhibition of HIF-1 activity relative to the control.

Measurement of Mitochondrial Oxygen Consumption

Objective: To determine the effect of this compound on mitochondrial respiration.

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate the cells in a CO₂-free incubator. Hydrate the sensor cartridge of the Seahorse XF Analyzer.

-

Compound Injection: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) and this compound at the desired concentrations.

-

Oxygen Consumption Rate (OCR) Measurement: Place the cell plate in the Seahorse XF Analyzer, which measures the OCR in real-time before and after the injection of the compounds.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP production-linked respiration, maximal respiration, and non-mitochondrial respiration, and assess the impact of this compound on these parameters.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its characterization.

Signaling Pathway Diagrams

Caption: this compound's inhibition of HIF-1 signaling pathway.

Caption: this compound's role in attenuating vascular calcification.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a marine natural product with a remarkable range of potent biological activities. Its well-defined interactions with voltage-gated sodium channels and the NMDA receptor make it a valuable tool for neurobiology research. Furthermore, its ability to modulate key signaling pathways in cancer and vascular calcification highlights its potential for the development of novel therapeutic agents. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its therapeutic window for different disease models, and developing synthetic analogues with improved selectivity and reduced toxicity. The comprehensive data and protocols presented in this guide are intended to facilitate these future investigations and accelerate the translation of this fascinating marine compound from a laboratory curiosity to a clinically relevant molecule.

References

- 1. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]

- 2. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. content.protocols.io [content.protocols.io]

- 5. Total synthesis of (+)-kalkitoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total synthesis and biological evaluation of (+)-kalkitoxin, a cytotoxic metabolite of the cyanobacterium Lyngbya majuscula - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. This compound attenuates calcification of vascular smooth muscle cells via RUNX-2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: A Potent Suppressor of Distant Breast Cancer Metastasis [escholarship.org]

- 12. Detection of HIF1α Expression at Physiological Levels Using NanoLuc® Luciferase and the GloMax® Discover System [promega.com]

- 13. This compound Inhibits Angiogenesis, Disrupts Cellular Hypoxic Signaling, and Blocks Mitochondrial Electron Transport in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Blueprint: A Technical Guide to the Biosynthesis of Kalkitoxin in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalkitoxin, a potent lipopeptide neurotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), has garnered significant interest for its diverse biological activities, including potent cytotoxicity against cancer cell lines.[1] Its complex chemical structure, featuring a fatty acid tail, a stereochemically rich polyketide backbone, and a terminal thiazoline (B8809763) heterocycle, suggests a fascinating and intricate biosynthetic origin.[2] This technical guide provides a comprehensive overview of the current understanding and a plausible hypothetical pathway for this compound biosynthesis. While the definitive biosynthetic gene cluster has yet to be experimentally characterized, this document leverages the available genomic data for Moorea producens and established principles of natural product biosynthesis to propose a detailed enzymatic assembly line. This guide is intended to serve as a foundational resource for researchers seeking to elucidate this novel pathway, harness its biosynthetic machinery for synthetic biology applications, and explore the therapeutic potential of this compound and its analogs.

Introduction: The Enigmatic this compound

This compound is a secondary metabolite produced by the filamentous tropical marine cyanobacterium Moorea producens.[1] This lipopeptide exhibits a range of potent biological effects, including neurotoxicity through the blockade of voltage-gated sodium channels and cytotoxicity against various cancer cell lines.[1] The intricate molecular architecture of this compound, characterized by a lipid moiety, a polyketide chain with multiple chiral centers, and a terminal thiazoline ring, points towards a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) biosynthetic pathway.[2][3][4]

Genomic investigations into Moorea producens have revealed a remarkably large genome, with a significant portion—approximately one-fifth—dedicated to the production of secondary metabolites.[5][6] These genomes are rich in PKS and NRPS gene clusters, providing the genetic blueprint for the synthesis of a vast array of bioactive natural products.[3][4][7][8][9] Although the specific gene cluster responsible for this compound has not been definitively identified, the genomic landscape of Moorea producens strongly supports the existence of the necessary enzymatic machinery.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a hypothetical biosynthetic pathway involving a hybrid NRPS-PKS system is proposed. This assembly line likely initiates with a fatty acid precursor, followed by chain extension with methylmalonyl-CoA and malonyl-CoA extender units, and terminates with the incorporation of a cysteine residue that is subsequently modified to form the characteristic thiazoline ring.